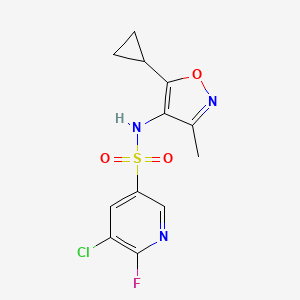

![molecular formula C11H11FN4O2 B2700163 1-[(4-Fluorophenoxy)methyl]pyrazole-3-carbohydrazide CAS No. 1004194-15-3](/img/structure/B2700163.png)

1-[(4-Fluorophenoxy)methyl]pyrazole-3-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

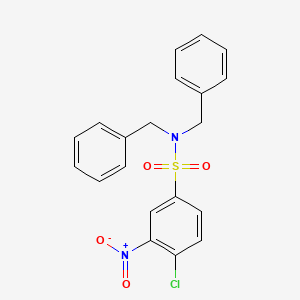

“1-[(4-Fluorophenoxy)methyl]pyrazole-3-carbohydrazide” is a chemical compound with the molecular formula C11H11FN4O2 . Its average mass is 250.229 Da and its monoisotopic mass is 250.086609 Da .

Molecular Structure Analysis

The molecular structure of “1-[(4-Fluorophenoxy)methyl]pyrazole-3-carbohydrazide” consists of a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis

While specific chemical reactions involving “1-[(4-Fluorophenoxy)methyl]pyrazole-3-carbohydrazide” are not detailed in the available literature, pyrazoles in general are known to be used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Properties

The synthesis and biological evaluation of pyrazole derivatives, including those related to 1-[(4-Fluorophenoxy)methyl]pyrazole-3-carbohydrazide, have shown promising results in various studies. For instance, Thangarasu et al. (2019) elaborated on the synthesis of novel pyrazole carbaldehyde derivatives, exhibiting antioxidant, anti-breast cancer, and anti-inflammatory properties through molecular docking studies, indicating their potential as future COX-2 inhibitors or anti-inflammatory drugs (Thangarasu, Manikandan, & Thamaraiselvi, 2019). Additionally, the antioxidant and antitumor activities of new aromatic C-nucleoside derivatives, synthesized using carbohydrazide as a precursor, were highlighted by El Sadek et al. (2014), underlining the compound's utility in developing therapeutic agents (El Sadek, Abd El-Dayem, Hassan, Mostafa, & Yacout, 2014).

Anticancer and Antiproliferative Efficacy

Derivatives of 1-[(4-Fluorophenoxy)methyl]pyrazole-3-carbohydrazide have been investigated for their anticancer activity. Rashdan et al. (2018) focused on the synthesis of pyrazolo[1,2-b]phthalazinediones with notable antiproliferative efficacy on human hepatic cancer cell lines, emphasizing the importance of these compounds in the development of new cancer therapies (Rashdan, Gomha, El-Gendey, El-Hashash, & Soliman, 2018).

Molecular Docking and Spectroscopic Studies

The study by Pillai et al. (2017) on N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide provided insights into its molecular structure through vibrational spectroscopic investigations and molecular dynamic simulations. The compound's potential as a CDK2 inhibitor was explored, suggesting its relevance in designing anti-diabetic agents (Pillai, Menon, Mary, Armaković, Armaković, & Panicker, 2017).

Agricultural Applications

In the context of agriculture, Wang et al. (2020) discussed the discovery of novel antifungal leads targeting succinate dehydrogenase, incorporating pyrazole-4-formylhydrazide derivatives. These compounds, particularly effective against various fungal pathogens, highlight the potential of pyrazole derivatives in developing new fungicides (Wang, Wang, Qiu, Chen, Lu, Li, Yang, & Xue, 2020).

Eigenschaften

IUPAC Name |

1-[(4-fluorophenoxy)methyl]pyrazole-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN4O2/c12-8-1-3-9(4-2-8)18-7-16-6-5-10(15-16)11(17)14-13/h1-6H,7,13H2,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPHQTVZREVYEAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCN2C=CC(=N2)C(=O)NN)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-Fluorophenoxy)methyl)-1H-pyrazole-3-carbohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

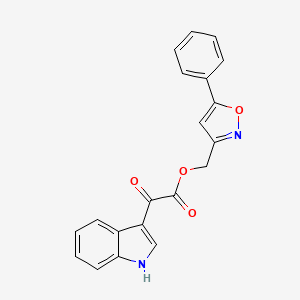

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-chlorobenzamide](/img/structure/B2700082.png)

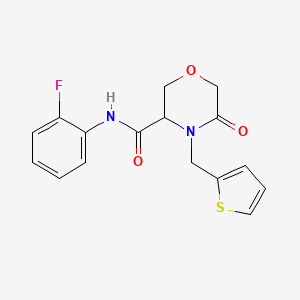

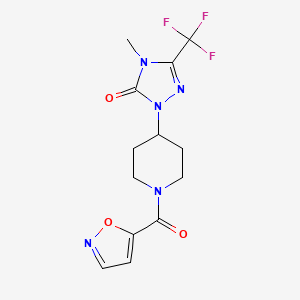

![N-(4-fluorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2700085.png)

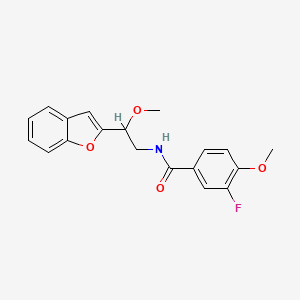

![1-(2,4-difluorobenzyl)-3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2700086.png)

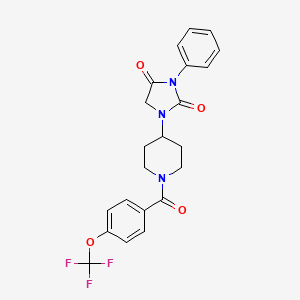

![3-butoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2700091.png)

![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2700093.png)

![N-[(2,5-Difluorophenyl)-(3-methylsulfanylphenyl)methyl]prop-2-enamide](/img/structure/B2700098.png)

![N-Cyclopropyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2700100.png)